[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone
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Overview
Description
- The compound’s systematic name is (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone .
- Empirical Formula:
C17H8F6N2O
. - CAS Number: 35853-55-5.
- Molecular Weight: 370.25 g/mol.
- Description: This compound features a quinoline core with a difluoromethyl group and a hydroxy-methyl group attached. It exhibits interesting properties due to its unique structure.
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature. it likely involves multi-step reactions starting from commercially available precursors.
- Researchers may explore various synthetic strategies, such as cyclization reactions or condensations, to obtain this compound.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.
Scientific Research Applications
Chemistry: Investigate its role as a building block for designing novel materials or ligands.
Biology: Explore its potential as a bioactive compound or probe for biological studies.
Medicine: Assess its pharmacological properties, including potential drug-like effects.
Industry: Consider applications in organic electronics, catalysis, or materials science.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research is needed to understand how it interacts with biological targets or pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C23H21F2N3O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[2-(4-ethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C23H21F2N3O2/c1-3-15-8-10-16(11-9-15)20-12-18(17-6-4-5-7-19(17)26-20)21(29)28-23(30,22(24)25)13-14(2)27-28/h4-12,22,30H,3,13H2,1-2H3 |
InChI Key |
RKTHBIACSLRJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)F)O |
Origin of Product |
United States |
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